Tridecanedinitrile

描述

属性

CAS 编号 |

6006-37-7 |

|---|---|

分子式 |

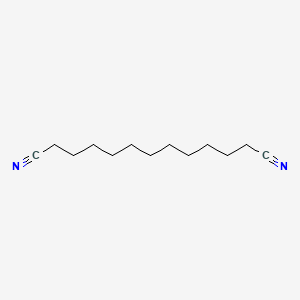

C13H22N2 |

分子量 |

206.33 g/mol |

IUPAC 名称 |

tridecanedinitrile |

InChI |

InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2 |

InChI 键 |

RMWAOHBYAMMDGT-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCC#N)CCCCCC#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

化学反应分析

Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of this compound yields tridecanoic acid.

Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, Pd/C catalyst.

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Substitution: Nucleophiles like amines or alcohols.

Major Products:

Reduction: Tridecanediamine.

Hydrolysis: Tridecanoic acid.

Substitution: Various substituted tridecanes.

科学研究应用

Tridecanenitrile, a nitrile compound with a tridecane chain and the chemical formula C13H25N, is primarily used in organic synthesis and various industrial applications. It has garnered attention for its potential biological activities and applications in medicine.

Preparation Methods

Tridecanenitrile can be synthesized through different methods, including the reaction of tridecanol with cyanogen bromide in the presence of a base. Another common method involves the dehydration of tridecanamide using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). In industrial settings, this compound is often produced via the catalytic dehydration of tridecanamide, typically involving the use of high temperatures and specific catalysts to ensure efficient conversion.

Chemical Reactions Analysis

Tridecanenitrile undergoes various chemical reactions:

- Hydrolysis: Converts it to tridecanoic acid in the presence of water and an acid or base catalyst.

- Reduction: Reduces to tridecanamine using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution: The cyano group can be substituted with other functional groups under specific conditions.

Scientific Research Applications

Tridecanenitrile has diverse applications in scientific research:

- Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other compounds.

- Biology: It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

- Industry: It is utilized in the production of specialty chemicals and materials.

Biological Activities

Tridecanenitrile has been studied for various biological activities:

- Antimicrobial Activity: It has shown potential antimicrobial properties against certain bacterial strains, indicating its usefulness in developing antibacterial agents.

- Cytotoxic Effects: Some studies report that nitriles can exhibit cytotoxic effects on cancer cells, suggesting a possible role in cancer therapy.

- Enzyme Inhibition: Nitriles have been noted for their ability to inhibit specific enzymes, which can be leveraged in drug design to target diseases associated with enzyme dysfunction.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of tridecanenitrile against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that tridecanenitrile induced apoptosis at concentrations above 75 µM. The compound was found to affect cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| HeLa (Cervical Cancer) | 90 |

| A549 (Lung Cancer) | 85 |

作用机制

The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .

相似化合物的比较

Tridecanenitrile vs. Acetonitrile

Acetonitrile (C₂H₃N, CAS 75-05-8) is a simple, short-chain nitrile widely used as a solvent and intermediate in organic synthesis. Key differences include:

Tridecanenitrile’s extended hydrocarbon chain reduces its volatility and water solubility compared to acetonitrile, making it more suitable for non-polar reaction environments.

Tridecanenitrile vs. (Triphenylphosphoranylidene)acetonitrile

(Triphenylphosphoranylidene)acetonitrile (C₂₀H₁₅NP, CAS 15598-44-8) is a specialized nitrile derivative with a phosphoranylidene group. Unlike tridecanenitrile, it is used in coordination chemistry and catalysis due to its ability to act as a ligand for transition metals .

The phosphine moiety in (triphenylphosphoranylidene)acetonitrile enables unique reactivity in metal-mediated reactions, contrasting with tridecanenitrile’s role as a passive solvent or intermediate.

Comparison with Other Long-Chain Nitriles

- Chain Length vs. Physical Properties : Longer chains (e.g., C₁₃ in tridecanenitrile) increase melting/boiling points and decrease solubility in polar solvents compared to shorter analogs like hexanenitrile (C₆H₁₁N).

- Thermal Stability : Tridecanenitrile’s stability under standard conditions aligns with typical aliphatic nitriles, which decompose only at elevated temperatures .

常见问题

Q. How should researchers structure a systematic review on this compound’s applications in polymer chemistry?

- Methodological Answer : Follow PRISMA guidelines: define search terms (e.g., "this compound copolymerization"), screen databases (SciFinder, PubMed), and assess study quality via ROBIS tool. Synthesize findings thematically (e.g., mechanical properties, degradation rates) and highlight gaps for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。